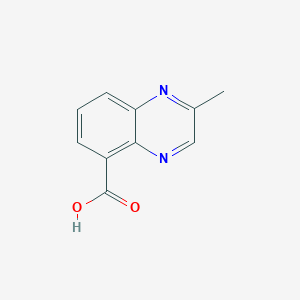

2-Methylquinoxaline-5-carboxylic acid

Descripción

BenchChem offers high-quality 2-Methylquinoxaline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylquinoxaline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-5-11-9-7(10(13)14)3-2-4-8(9)12-6/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOAMCROUOUPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083299-55-1 | |

| Record name | 2-methylquinoxaline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Unexplored Therapeutic Potential of 2-Methylquinoxaline-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including potent anticancer and antimicrobial effects.[1][2] While extensive research has focused on various substituted quinoxalines, the specific class of 2-methylquinoxaline-5-carboxylic acid derivatives remains a largely uncharted territory in drug discovery. This technical guide aims to bridge this gap by providing a comprehensive overview of the therapeutic potential of this novel class of compounds. Drawing upon the established biological activities of structurally related 2-methylquinoxaline and quinoxaline-5-carboxylic acid analogues, this document will detail hypothesized biological activities, potential mechanisms of action, and proposed synthetic pathways. Furthermore, it will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and workflow visualizations to facilitate the exploration and development of 2-methylquinoxaline-5-carboxylic acid derivatives as next-generation therapeutic agents.

Introduction: The Promise of a Privileged Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in the design of pharmacologically active molecules.[3] The versatility of the quinoxaline core allows for substitutions that can modulate its physicochemical properties and biological targets. Derivatives of quinoxaline have been extensively investigated and have shown a wide spectrum of activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The anticancer properties of many quinoxaline derivatives are attributed to their ability to inhibit key protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] Their antimicrobial effects are believed to stem from the inhibition of microbial growth and proliferation.[3]

While significant research has been dedicated to derivatives at the 2, 3, 6, and 7 positions of the quinoxaline ring, the 5-position has been less explored. This guide focuses on the untapped potential of derivatives bearing both a methyl group at the 2-position and a carboxylic acid at the 5-position. It is hypothesized that the 2-methyl group could enhance lipophilicity and metabolic stability, while the 5-carboxylic acid moiety could serve as a handle for further derivatization or as a key interacting group with biological targets.

Synthetic Strategies: A Proposed Pathway

The synthesis of the core 2-methylquinoxaline-5-carboxylic acid structure is not explicitly detailed in the current literature. However, based on established methods for quinoxaline synthesis, a plausible and efficient pathway can be proposed. The most common and versatile method for synthesizing the quinoxaline ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5]

Proposed Synthesis of 2-Methylquinoxaline-5-carboxylic Acid

The synthesis would likely commence with 2,3-diaminobenzoic acid as the starting material, which would undergo condensation with pyruvaldehyde (methylglyoxal).

Caption: Proposed synthetic pathway for 2-methylquinoxaline-5-carboxylic acid.

Experimental Protocol: Synthesis of Quinoxaline Derivatives

The following is a general protocol for the synthesis of quinoxaline derivatives that can be adapted for the synthesis of 2-methylquinoxaline-5-carboxylic acid.

Materials:

-

2,3-Diaminobenzoic acid (1 mmol)

-

Pyruvaldehyde (40% in water, 1.1 mmol)

-

Ethanol or Acetic Acid (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stirrer

Procedure:

-

To a round-bottom flask, add 2,3-diaminobenzoic acid and the solvent (ethanol or acetic acid).

-

Stir the mixture until the diamine is dissolved.

-

Slowly add pyruvaldehyde to the solution at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of structurally similar compounds, 2-methylquinoxaline-5-carboxylic acid derivatives are predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Quinoxaline derivatives are well-established as a promising class of anticancer agents.[6] Their mechanisms of action are often multifaceted, primarily involving the inhibition of key protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.

3.1.1. Kinase Inhibition

A significant number of quinoxaline-based compounds act as selective ATP-competitive inhibitors of various kinases, including EGFR, VEGFR, and others.[4] By blocking the signaling pathways mediated by these kinases, quinoxaline derivatives can effectively halt tumor growth. It is plausible that 2-methylquinoxaline-5-carboxylic acid derivatives could also function as kinase inhibitors.

Caption: Proposed mechanism of kinase inhibition by quinoxaline derivatives.

3.1.2. Quantitative Data from Related Compounds

The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives against several human cancer cell lines, providing a benchmark for the potential potency of 2-methylquinoxaline-5-carboxylic acid derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline-based amides | HCT 116 (Colon) | 2.5 | [5] |

| Quinoxaline derivatives | HeLa (Cervical) | 0.126 | [7] |

| Quinoxaline derivatives | SMMC-7721 (Hepatoma) | 0.071 | [7] |

| Quinoxaline derivatives | K562 (Leukemia) | 0.164 | [7] |

| Quinoxaline derivatives | MGC-803 (Gastric) | 1.49 | [7] |

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic potential of compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HCT 116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

2-Methylquinoxaline-5-carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Caption: A typical workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[8] The presence of a carboxylic acid group in some quinoxaline derivatives has been shown to contribute to their antibacterial activity.[8]

3.2.1. Quantitative Data from Related Compounds

The table below presents the minimum inhibitory concentration (MIC) values for some quinoxaline derivatives against various bacterial and fungal strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2,3-Disubstituted quinoxalines | Escherichia coli | 8 | [9] |

| 2,3-Disubstituted quinoxalines | Bacillus subtilis | 16 | [9] |

| Pentacyclic quinoxaline | Candida albicans | 16 | [9] |

| Pentacyclic quinoxaline | Aspergillus flavus | 16 | [9] |

| Quinoxaline-5-carboxamides | Escherichia coli | - | [10] |

| Quinoxaline-5-carboxamides | Staphylococcus aureus | - | [10] |

Note: Specific MIC values for quinoxaline-5-carboxamides were not provided in the abstract, but the study indicated excellent activity for some derivatives.[10]

3.2.2. Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

2-Methylquinoxaline-5-carboxylic acid derivatives

-

Positive control (standard antibiotic)

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the quinoxaline derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The class of 2-methylquinoxaline-5-carboxylic acid derivatives represents a promising yet underexplored area in medicinal chemistry. Based on the well-documented biological activities of related quinoxaline compounds, it is highly probable that this novel class of molecules will exhibit potent anticancer and antimicrobial properties. This technical guide provides a foundational framework for initiating research into these compounds, including a proposed synthetic route and standard protocols for biological evaluation.

Future research should focus on the successful synthesis of the 2-methylquinoxaline-5-carboxylic acid core and the creation of a diverse library of its derivatives. Subsequent comprehensive biological screening will be crucial to elucidate their specific activities and mechanisms of action. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds to enhance their potency and selectivity, paving the way for the development of novel therapeutic agents.

References

- BenchChem. (2025). Potential Biological Activities of 2-Methyl-5-(quinoxalin-2-yl)

- (2017, April 20).

- Scholars Research Library.

- (2024, October 21).

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631–646.

- RSC Publishing.

- Synthesis of 2-methylquinoxaline derivatives.

- Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities.

- (2010).

- (2017).

- (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.

- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.

- (2024). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC.

- (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.

- (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

- (2023, March 2). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. Googleapis.com.

- (2022, June 7).

- US5385900A - Quinoline carboxylic acid derivatives.

- (2022, November 9). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 6. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

2-Methylquinoxaline-5-carboxylic acid PubChem CID and safety data

The following technical guide details the chemical identity, safety profile, synthesis, and application of 2-Methylquinoxaline-5-carboxylic acid , structured for researchers and drug development professionals.

PubChem CID: 55255007

Executive Summary

2-Methylquinoxaline-5-carboxylic acid (C₁₀H₈N₂O₂) is a functionalized heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive quinoxaline derivatives. Its structural distinctiveness lies in the specific positioning of the carboxylic acid moiety at the C5 position, adjacent to the pyrazine-fused nitrogen, which imparts unique electronic properties and binding capabilities compared to the more common 6-carboxylic acid isomers. This compound serves as a critical building block for DNA-intercalating agents (e.g., echinomycin analogs) and kinase inhibitors.

Chemical Identity & Physicochemical Properties

The following data aggregates validated identifiers and predicted properties for laboratory verification.

Identity Matrix

| Parameter | Detail |

| IUPAC Name | 2-methylquinoxaline-5-carboxylic acid |

| CAS Number | Not widely listed; search by structure/CID |

| PubChem CID | 55255007 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | CC1=NC2=CC=CC(=C2N=C1)C(=O)O |

| InChI Key | MLOAMCROUOUPRF-UHFFFAOYSA-N |

Physicochemical Profile

| Property | Value (Predicted/Experimental) |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline aqueous solutions |

| pKa (Acid) | ~3.5 (Carboxylic acid proton) |

| LogP | ~1.1 (Lipophilic, suitable for membrane penetration) |

| Melting Point | >200 °C (Decomposition likely) |

Safety Data & Handling (GHS Classification)

Note: Specific toxicological data for this isomer is limited. The following classification is derived from structural analogs (2-methylquinoxaline and quinoxaline-5-carboxylic acid) and represents a conservative safety baseline for R&D handling.

Hazard Identification (GHS)

Signal Word: WARNING [1]

| Hazard Class | Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Precautionary Protocols

| Category | Code | Protocol |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2] |

| Storage | P403+P233 | Store in a well-ventilated place.[1][2] Keep container tightly closed. |

Laboratory Safety Workflow

The following diagram outlines the decision logic for handling this compound based on its irritant profile.

Caption: Standard operating procedure for handling irritant solid organic intermediates.

Synthesis & Production

The synthesis of 2-methylquinoxaline-5-carboxylic acid presents a regiochemical challenge. The standard route involves the condensation of 2,3-diaminobenzoic acid with methylglyoxal (pyruvaldehyde).

Mechanistic Pathway

The reaction proceeds via a double Schiff base formation.

-

Precursors: 2,3-Diaminobenzoic acid (Nucleophile) + Methylglyoxal (Electrophile).

-

Regioselectivity: Methylglyoxal has two carbonyls: an aldehyde (highly reactive) and a ketone (less reactive). The diamine has two amino groups: one at position 2 (ortho to COOH, sterically hindered) and one at position 3 (meta to COOH, less hindered).

-

Outcome: The major kinetic product typically results from the less hindered amine (C3-NH₂) attacking the more reactive aldehyde. This pathway yields 3-methylquinoxaline-5-carboxylic acid (often misidentified or isolated as a byproduct). To obtain the 2-methyl isomer, conditions must be optimized, or the isomers separated via chromatography.

Experimental Protocol (General Procedure)

Reagents: 2,3-Diaminobenzoic acid (1.0 eq), Methylglyoxal (40% aq. solution, 1.2 eq), Ethanol/Water (1:1).

-

Dissolution: Dissolve 2,3-diaminobenzoic acid in ethanol/water mixture.

-

Addition: Add methylglyoxal solution dropwise at 0°C to control exotherm.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Precipitation: Cool to room temperature. The product often precipitates as a solid.

-

Purification (Critical):

-

Filter the crude solid.

-

Regioisomer Separation: Recrystallize from methanol or perform Flash Column Chromatography (SiO₂, DCM:MeOH gradient).

-

Validation: Verify regiochemistry using NOESY NMR (Look for correlation between the methyl protons and the aromatic proton at C3).

-

Caption: Synthetic route illustrating the condensation and critical purification step for isomer isolation.[4]

Applications in Drug Discovery

The 5-carboxylic acid position provides a strategic "handle" for chemical modification that is distinct from the more common 2- or 6-substituted quinoxalines.

Pharmacophore Utility

-

Intercalators: The planar quinoxaline ring intercalates into DNA base pairs. The 5-COOH group can be amidated with peptide side chains (as seen in Echinomycin/Triostin A analogs) to improve sequence specificity.

-

Kinase Inhibition: The nitrogen atoms in the quinoxaline ring act as hydrogen bond acceptors in the ATP-binding pocket of kinases. The 2-methyl group provides hydrophobic bulk that can induce selectivity for specific kinase isoforms.

-

Biomarker Probes: Derivatives can be fluorinated or radiolabeled for PET imaging studies targeting hypoxic tissues, as quinoxalines are bioreductive moieties.

Analytical Verification

To confirm the identity of the synthesized or purchased material:

-

¹H NMR (DMSO-d₆): Expect a singlet for the methyl group (~2.7 ppm). Aromatic protons will show a distinct splitting pattern (doublet-doublet-triplet) for the protons at C6, C7, C8.

-

LC-MS: Monitor for [M+H]⁺ = 189.06.

-

Regiochemistry Check: A key NOE signal should be observed between the methyl group and the proton at C3 (singlet). If the methyl is at C3, no such NOE with a ring proton is possible (only with C2 if unsubstituted, but C2 is the other position). Correction: If it is 2-methyl, the proton is at C3. NOE between Me(C2) and H(C3) is strong.

References

-

PubChem. "2-methylquinoxaline-5-carboxylic acid (CID 55255007)." National Library of Medicine. [Link]

-

Amaya-García, F., et al. "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water."[5][6][7] Synthesis, 2022.[1][5] [Link]

-

ResearchGate. "Reaction of ortho-phenylenediamine with dicarbonyls." [Link]

Sources

- 1. synerzine.com [synerzine.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.ie [fishersci.ie]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

The Therapeutic Potential of Quinoxaline-5-Carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These are the "privileged scaffolds," and among them, the quinoxaline core has carved a significant niche. This guide delves into a specific, and particularly promising, subset of this family: the quinoxaline-5-carboxylic acid scaffolds. The strategic placement of the carboxylic acid group at the 5-position imparts unique physicochemical properties that can enhance binding affinities, modulate pharmacokinetic profiles, and unlock novel therapeutic applications. This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these versatile compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind experimental designs, present self-validating protocols, and ground our discussion in a comprehensive body of scientific literature.

The Strategic Synthesis of Quinoxaline-5-Carboxylic Acid: A Foundational Protocol

The synthetic accessibility of a scaffold is a cornerstone of its utility in drug discovery. The quinoxaline-5-carboxylic acid core can be reliably constructed through the condensation of a 1,2-dicarbonyl compound with 2,3-diaminobenzoic acid. This approach offers a convergent and modular route to a diverse library of derivatives.

Experimental Protocol: Synthesis of Quinoxaline-5-Carboxylic Acid

This protocol outlines the fundamental synthesis of the parent scaffold, which can be further functionalized.

Materials:

-

2,3-Diaminobenzoic acid

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminobenzoic acid in a minimal amount of ethanol.

-

Condensation: To this solution, add an equimolar amount of glyoxal (40% in water) dropwise with stirring. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute HCl to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be dissolved in a dilute NaOH solution, treated with activated charcoal to remove colored impurities, and then re-precipitated by the addition of dilute HCl.

-

The purified quinoxaline-5-carboxylic acid is then collected by filtration, washed with water, and dried.

-

Causality of Experimental Choices:

-

The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the condensation reaction.

-

The dropwise addition of glyoxal helps to control the initial exothermic reaction.

-

Refluxing ensures the reaction goes to completion.

-

The acid-base workup is a classic and effective method for purifying carboxylic acids, leveraging their acidic nature to separate them from neutral and basic impurities.

Synthetic Workflow Diagram

Caption: Synthetic workflow for quinoxaline-5-carboxylic acid.

Anticancer Potential: Targeting Key Oncogenic Pathways

Quinoxaline derivatives have emerged as a significant class of anticancer agents, and the 5-carboxylic acid moiety can play a crucial role in their activity.[1] These compounds often exert their effects by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1]

Mechanism of Action: Kinase Inhibition

Many quinoxaline-based compounds act as ATP-competitive inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[1][2] The carboxylic acid group can form critical hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, thereby enhancing inhibitory potency.

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of EGFR signaling by quinoxaline derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| IVd | HeLa (Cervical) | 3.20 ± 1.32 | EGFR Inhibition | [3] |

| MCF-7 (Breast) | 4.19 ± 1.87 | EGFR Inhibition | [3] | |

| A549 (Lung) | 5.29 ± 1.34 | EGFR Inhibition | [3] | |

| 11 | MCF-7 (Breast) | 0.81 | Dual EGFR/COX-2 Inhibition | [2] |

| 13 | HepG2 (Liver) | 2.91 | Dual EGFR/COX-2 Inhibition | [2] |

| VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [1] |

| XVa | HCT116 (Colon) | 4.4 | Not specified | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details a standard method for assessing the cytotoxic effects of quinoxaline-5-carboxylic acid derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline-5-carboxylic acid derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline-5-carboxylic acid derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoxaline scaffolds have demonstrated significant potential in this area, with the 5-carboxamide derivatives showing promising antibacterial activity.[4]

Mechanism of Action: Unraveling the Molecular Targets

The precise mechanism of antimicrobial action for many quinoxaline derivatives is still under investigation. However, it is believed to involve the inhibition of essential microbial enzymes or the disruption of microbial DNA synthesis. The carboxylic acid or carboxamide group at the 5-position can significantly influence the compound's ability to penetrate the bacterial cell wall and interact with its molecular targets.

Quantitative Data: In Vitro Antibacterial Activity

The following table presents the antibacterial efficacy of representative quinoxaline-5-carboxamide derivatives, indicated by their Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | S. aureus (MRSA) | 4 (MIC50) | [5] |

| 2d | E. coli | 8 | [6] |

| 3c | E. coli | 8 | [6] |

| 2d | B. subtilis | 16 | [6] |

| 3c | B. subtilis | 16 | [6] |

| 4 | B. subtilis | 16 | [6] |

| 6a | B. subtilis | 16 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinoxaline-5-carboxylic acid derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the quinoxaline derivative in CAMHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases. Certain quinoxaline derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of critical inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[7][8]

Mechanism of Action: Inhibition of IKKβ and NF-κB Activation

The canonical NF-κB pathway is a central regulator of inflammation.[7] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex, particularly the IKKβ subunit, phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8] Some quinoxaline urea analogs have been shown to inhibit IKKβ, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.[7][9]

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB pathway by quinoxaline derivatives.

Structure-Activity Relationship (SAR): The Significance of the 5-Carboxylic Acid Moiety

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents. For quinoxaline-5-carboxylic acid scaffolds, the carboxylic acid group is a key determinant of biological activity.

-

Anticancer Activity: The carboxylic acid can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of kinases.[1] Modifications of this group, such as esterification or amidation, can significantly alter potency and selectivity.[10] Electron-withdrawing groups on the quinoxaline ring can sometimes enhance anticancer activity.[10]

-

Antimicrobial Activity: The conversion of the carboxylic acid to various amides has been shown to be a successful strategy for generating potent antibacterial agents.[4] The nature of the substituent on the amide nitrogen can influence the compound's lipophilicity and ability to penetrate the bacterial cell wall.

-

Anti-inflammatory Activity: The acidic proton of the carboxylic acid can be important for interacting with key residues in the active sites of inflammatory enzymes.

Conclusion and Future Directions

The quinoxaline-5-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, underscores its potential. Future research should focus on:

-

Lead Optimization: Systematic modification of the quinoxaline-5-carboxylic acid core to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds in different disease contexts.

-

In Vivo Efficacy and Safety: Comprehensive evaluation of lead candidates in relevant animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold, paving the way for the development of next-generation medicines.

References

-

Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). PMC. [Link]

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). RSC Publishing. [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). PMC. [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

IC50 distribution between cell lines. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Semantic Scholar. [Link]

-

(PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. (2017). ResearchGate. [Link]

-

Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC. [Link]

-

A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ. (2018). PMC. [Link]

-

Targeting the NF-κB and mTOR pathways with a quinoxaline urea analog that inhibits IKKβ for pancreas cancer therapy. (2013). PMC. [Link]

-

Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2019). Semantic Scholar. [Link]

-

Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). PMC. [Link]

-

(PDF) Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). ResearchGate. [Link]

-

A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Taylor & Francis Online. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2025). MDPI. [Link]

-

Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2025). PubMed. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (2022). MDPI. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Science.gov. [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University. [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS. [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). MDPI. [Link]

-

The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites. (2021). Frontiers. [Link]

-

Modulation of NFκB signalling pathway by tocotrienol: A systematic review. (2021). Asia Pacific Journal of Clinical Nutrition. [Link]

Sources

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 3. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the NF-κB and mTOR pathways with a quinoxaline urea analog that inhibits IKKβ for pancreas cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Introduction: The Significance of 2-Methylquinoxaline-5-carboxylic Acid and its Solubility Profile

An In-depth Technical Guide to the Solubility of 2-Methylquinoxaline-5-carboxylic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

2-Methylquinoxaline-5-carboxylic acid is a heterocyclic compound featuring a quinoxaline core, a bicyclic system containing a benzene ring fused to a pyrazine ring. The presence of both a carboxylic acid group and a methyl group on this scaffold makes it a molecule of interest in medicinal chemistry and materials science. Quinoxaline derivatives are known for a wide range of biological activities, and the carboxylic acid moiety can be crucial for modulating pharmacokinetic properties or for serving as a synthetic handle for further molecular elaboration.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Methylquinoxaline-5-carboxylic acid in organic solvents is a critical physicochemical parameter. It governs every stage of its lifecycle, from the reaction conditions during synthesis and purification via crystallization, to the choice of solvents for analytical characterization and, ultimately, to its formulation for in-vitro and in-vivo studies. A comprehensive understanding of its solubility is therefore not just an academic exercise but a fundamental prerequisite for its efficient and effective application.

This guide provides a detailed analysis of the factors governing the solubility of 2-Methylquinoxaline-5-carboxylic acid, offers a predicted solubility profile in a range of common organic solvents, and presents a robust experimental protocol for the empirical determination of these values.

Molecular Architecture and its Influence on Solubility

The solubility of 2-Methylquinoxaline-5-carboxylic acid is dictated by the interplay of its constituent functional groups and the overall molecular structure.

-

The Quinoxaline Core: This bicyclic aromatic system is relatively non-polar and hydrophobic. It contributes to the molecule's ability to interact with non-polar and moderately polar solvents through van der Waals forces and π-π stacking interactions.

-

The Carboxylic Acid Group (-COOH): This is a highly polar and hydrophilic functional group. It is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group will dominate the interactions with polar solvents.

-

The Methyl Group (-CH3): This is a small, non-polar, and hydrophobic group. Its impact on overall solubility is minor compared to the carboxylic acid, but it slightly increases the lipophilicity of the molecule compared to its non-methylated counterpart.

The principle of "like dissolves like" is paramount. Solvents that can effectively interact with the polar carboxylic acid group will be the most effective at dissolving the molecule.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The solvent can act as both a hydrogen bond donor and acceptor, readily solvating the highly polar carboxylic acid group. The alkyl chain of the alcohol can interact with the quinoxaline ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | These solvents have large dipole moments and are excellent hydrogen bond acceptors, allowing them to effectively solvate the carboxylic acid. DMSO and DMF are expected to be particularly good solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar. They can engage in dipole-dipole interactions but are not as effective at solvating the carboxylic acid group as more polar solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | While they possess some polarity, their inability to donate hydrogen bonds and weaker dipole moments make them poor solvents for this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low | These non-polar solvents have limited ability to interact with the polar carboxylic acid group, making it energetically unfavorable to break the crystal lattice of the solid. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | These are highly non-polar solvents and are not expected to dissolve any significant amount of this polar compound. |

The following diagram illustrates the key intermolecular forces at play between 2-Methylquinoxaline-5-carboxylic acid and different solvent types.

Caption: Intermolecular interactions driving solubility.

Experimental Protocol for Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the isothermal shake-flask method . This involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Equipment

-

2-Methylquinoxaline-5-carboxylic acid (crystalline solid, >99% purity)

-

Organic solvents (analytical or HPLC grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

-

Centrifuge capable of holding the vials

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Prepare a concentrated stock solution of 2-Methylquinoxaline-5-carboxylic acid in a solvent in which it is freely soluble (e.g., DMSO).

-

Perform a serial dilution of the stock solution to create a series of standards of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) and construct a calibration curve of instrumental response (e.g., peak area) versus concentration. This curve must have an R² value > 0.995 for accuracy.

-

-

Sample Preparation:

-

Add an excess amount of crystalline 2-Methylquinoxaline-5-carboxylic acid to a vial. The excess should be clearly visible as undissolved solid at the end of the experiment.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

Remove the vials from the shaker. Allow them to stand for a short period to let the solid settle.

-

Centrifuge the vials to ensure all undissolved solid is pelleted at the bottom.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the previously prepared calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using the same analytical method (e.g., HPLC) used for the calibration standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Conclusion

The solubility of 2-Methylquinoxaline-5-carboxylic acid in organic solvents is a key parameter for its successful application in research and development. Its chemical structure, possessing both a polar carboxylic acid and a less polar quinoxaline ring system, suggests a strong preference for polar solvents, particularly those capable of hydrogen bonding. While experimentally determined quantitative data is sparse, the predictive framework and the detailed experimental protocol provided in this guide offer researchers a solid foundation for understanding and empirically determining the solubility of this compound. Accurate solubility data will empower scientists to optimize synthetic and purification processes, and to develop suitable formulations for further investigation.

References

-

PubChem. (n.d.). 2-methylquinoxaline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids. Retrieved February 24, 2026, from [Link]

-

Sobechko, I., et al. (2016). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology, 11(4), 397-402. Retrieved February 24, 2026, from [Link]

Sources

electronic properties of 2-methylquinoxaline-5-carboxylic acid for MOFs

Electronic Structure & Reticular Design: 2-Methylquinoxaline-5-Carboxylic Acid in Metal-Organic Frameworks

Executive Summary

This technical guide analyzes the physicochemical profile of 2-methylquinoxaline-5-carboxylic acid (2-MQ-5-CA) as a heteroditopic linker for Metal-Organic Frameworks (MOFs). Unlike symmetric dicarboxylates (e.g., terephthalic acid), 2-MQ-5-CA introduces electronic asymmetry and multifunctional coordination sites. This guide addresses the ligand's synthesis, electronic band structure modulation, and its application in photo-active and bio-compatible reticular materials.

Part 1: Molecular Architecture & Electronic Profile

The efficacy of 2-MQ-5-CA in MOFs stems from its dual nature: it acts as a structural anchor via the carboxylate group and a functional electronic reservoir via the quinoxaline core.

Electronic Asymmetry and Dipole Moments

The quinoxaline core is inherently electron-deficient (π-acceptor) due to the two nitrogen atoms in the pyrazine ring.

-

LUMO Localization: Density Functional Theory (DFT) calculations on analogous quinoxaline derivatives indicate that the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the pyrazine ring.

-

The Methyl Effect: The methyl group at the C2 position exerts a weak positive inductive effect (+I). This slightly destabilizes the LUMO compared to the unsubstituted quinoxaline, effectively "tuning" the band gap. This is critical for photocatalytic applications where band-edge alignment with redox potentials (e.g., HER/OER) is required.

-

Dipole Moment: The 5-position carboxylate creates a significant dipole moment perpendicular to the ring axis, favoring specific stacking interactions (π-π stacking) in the crystal lattice, which stabilizes the MOF framework.

Coordination Modes

The ligand offers two distinct coordination vectors:

-

Primary Anchor (Hard Base): The carboxylate at C5 binds preferentially to hard Lewis acids (e.g., Zr(IV), Ln(III)) to form stable Secondary Building Units (SBUs).

-

Secondary Site (Soft/Borderline Base): The N1 and N4 nitrogens are available for post-synthetic metalation (PSM) or hydrogen bonding.

-

Steric Note: The C5-carboxylate is in a peri-like position relative to N4. This proximity can create a "pocket" that sterically hinders N4 coordination, forcing selectivity towards N1 or preventing network interpenetration.

-

Part 2: Synthesis & Ligand Engineering

The synthesis of 2-MQ-5-CA presents a classic regioselectivity challenge. The condensation of 2,3-diaminobenzoic acid with methylglyoxal yields two isomers: the desired 2-methyl-5-carboxylic acid and the 3-methyl-5-carboxylic acid isomer.

Synthesis Workflow & Regioselectivity

The following diagram illustrates the reaction pathway and the critical separation step required to ensure ligand purity for defect-free MOF growth.

Figure 1: Synthetic pathway highlighting the critical isomer separation step required to isolate 2-MQ-5-CA.

Experimental Protocol: Ligand Synthesis

-

Reagents: 2,3-diaminobenzoic acid (10 mmol), methylglyoxal (40% aq. solution, 12 mmol), Ethanol (50 mL).

-

Procedure:

-

Dissolve 2,3-diaminobenzoic acid in ethanol under reflux.

-

Add methylglyoxal dropwise over 30 minutes.

-

Reflux for 4 hours. The solution will darken (yellow/brown).

-

Cool to room temperature. A precipitate will form.

-

Purification (Critical): The crude solid contains both isomers. Recrystallize from hot methanol. The 2-methyl isomer typically exhibits different solubility. Note: 1H NMR is required to confirm the position of the methyl singlet relative to the aromatic protons.

-

Part 3: MOF Assembly & Crystal Engineering

When incorporated into MOFs, 2-MQ-5-CA acts as a "capping" ligand or a low-connectivity linker depending on the metal cluster.

Topology Control

-

Cluster Capping: In Zr-MOFs (e.g., UiO-66 type), monocarboxylates like 2-MQ-5-CA are often used as modulators or defect-inducing agents. They replace bridging linkers, creating open metal sites and increasing catalytic activity.

-

Low-Dimensional Chains: With divalent metals (Cu, Zn), the ligand tends to form 1D chains or 2D sheets rather than 3D frameworks due to its mono-carboxylate nature, unless auxiliary linkers (e.g., 4,4'-bipyridine) are used to pillared the layers.

Electronic Band Structure Engineering

The integration of the quinoxaline moiety allows for "Band Gap Engineering."

Figure 2: Orbital hybridization logic. The quinoxaline ligand lowers the conduction band edge, facilitating visible light absorption.

Part 4: Functional Applications

Bio-MOFs and Drug Delivery

Quinoxaline derivatives are pharmacophores with known antibacterial and antitumor activity.

-

Mechanism: Using 2-MQ-5-CA as a linker in a bio-degradable MOF (e.g., Zn-based) creates a "Pro-drug" carrier. Upon framework collapse in the acidic tumor microenvironment (pH 5-6), the ligand is released.

-

Advantage: The 2-methyl group enhances lipophilicity compared to the bare acid, potentially improving cellular uptake of the released ligand.

Photocatalysis

The electron-deficient pyrazine ring stabilizes photogenerated electrons.

-

Application: Photoreduction of CO2. The N-sites on the ligand can act as Lewis bases to pre-concentrate CO2, while the excited state of the MOF facilitates electron transfer to the adsorbed gas.

Part 5: Experimental Protocols (Self-Validating)

Protocol: Solvothermal Growth of Zr-Based MOF (Defect Engineered)

This protocol uses 2-MQ-5-CA as a functional modulator in a UiO-66 synthesis to introduce photoactive sites.

-

Precursor Prep: Dissolve ZrCl4 (0.5 mmol) in DMF (10 mL).

-

Linker Addition: Add Terephthalic Acid (0.5 mmol) and 2-MQ-5-CA (0.25 mmol) .

-

Rationale: The 2-MQ-5-CA acts as a modulator, competing with the linker to create photoactive defects.

-

-

Acid Modulator: Add Acetic Acid (1 mL) to control nucleation rate.

-

Thermal Treatment: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours.

-

Validation (The "Trust" Pillar):

-

PXRD: Check for UiO-66 topology. Peak broadening indicates defect incorporation.

-

1H NMR (Digestion): Digest the MOF in D2SO4/DMSO-d6. Integrate signals to determine the ratio of Terephthalic Acid to 2-MQ-5-CA. This quantifies ligand incorporation.[1]

-

Data Summary: Predicted Electronic Properties

| Property | Value (Est.) | Relevance |

| HOMO-LUMO Gap | 2.8 - 3.2 eV | Visible/Near-UV absorption for photocatalysis. |

| Coordination | Monodentate / Chelating | Determines SBU topology (Cluster vs Chain). |

| pKa (COOH) | ~3.5 | Requires base (e.g., TEA) for deprotonation in synthesis. |

| Thermal Stability | > 300°C | Suitable for solvothermal MOF synthesis. |

References

-

Synthesis of Quinoxaline Carboxylic Acids: Amaya-García, F., & Unterlass, M. M. (2022).[2] Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis. Link

-

Biological Activity: Srinivas, K., et al. (2017).[1] Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry. Link

-

Photo-active MOFs: Humphries, T. D., et al. (2022). Photoinduced Electron Transfer in Multicomponent Truxene-Quinoxaline Metal–Organic Frameworks. Chemistry of Materials. Link[3]

-

Band Gap Modulation: Dolgopolova, E. A., et al. (2014). Engineering of Band Gap in Metal−Organic Frameworks by Functionalizing Organic Linker. Journal of the American Chemical Society. Link

-

Coordination Modes: Barea, E., et al. (2003). 2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II). Crystal Growth & Design. Link

Sources

recrystallization solvents for purifying 2-methylquinoxaline-5-carboxylic acid

An Application Guide to the Purification of 2-Methylquinoxaline-5-carboxylic Acid via Recrystallization

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Quinoxaline-Based Research

2-Methylquinoxaline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key intermediate, its purity is paramount, directly impacting the yield, reproducibility, and biological activity of downstream products, including novel pharmaceutical agents. Impurities can interfere with subsequent synthetic steps, compromise biological assays, and introduce variability into experimental results. Recrystallization stands as a robust, scalable, and cost-effective technique for purifying such crystalline solids, leveraging subtle differences in solubility to separate the target compound from contaminants.

This comprehensive guide provides a detailed exploration of the principles and protocols for selecting an optimal recrystallization solvent for 2-methylquinoxaline-5-carboxylic acid. We will delve into the theoretical underpinnings of solvent selection, present systematic protocols for both single-solvent and two-solvent systems, and offer practical troubleshooting advice derived from extensive laboratory experience.

Pillar 1: The Science of Recrystallization and Solvent Selection

Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1][] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

The selection of an appropriate solvent is therefore the most critical step in developing a successful recrystallization protocol.[3] The guiding principle is "like dissolves like," which suggests that polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[3] 2-Methylquinoxaline-5-carboxylic acid possesses both a polar carboxylic acid group, capable of hydrogen bonding, and a larger, less polar aromatic quinoxaline core. This amphiphilic nature suggests that solvents of intermediate polarity, or solvent mixtures, will be most effective.

Key characteristics of an ideal recrystallization solvent include:

-

Favorable Temperature Coefficient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to maximize recovery.[3]

-

Non-Reactivity: The solvent must be chemically inert towards the compound being purified.

-

Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility range but low enough to be easily removed from the purified crystals during drying.[3]

-

Volatility: The solvent should be volatile enough to be easily evaporated from the final product.

Pillar 2: Systematic Solvent Screening Protocol

A systematic approach to solvent selection is crucial. This involves testing the solubility of a small amount of the crude 2-methylquinoxaline-5-carboxylic acid in a range of candidate solvents at both room temperature and the solvent's boiling point.

Workflow for Solvent Selection

The following diagram illustrates the decision-making process for identifying a suitable recrystallization solvent or solvent system.

Sources

Technical Support Center: Purification of 2-Methylquinoxaline-5-carboxylic Acid

Ticket ID: MQ-5CA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

User Issue: Poor Resolution & Tailing on Silica Gel

User Report: "I am trying to purify 2-methylquinoxaline-5-carboxylic acid synthesized from 2,3-diaminobenzoic acid and pyruvic aldehyde. The crude mixture streaks badly on silica (DCM/MeOH), and I cannot separate the 5-isomer from the 8-isomer. Yield is suffering due to mixed fractions."

Part 1: Diagnostic & Strategic Triage

The Core Problem: Chemistry vs. Chromatography

Your molecule presents a "perfect storm" for standard silica chromatography:

-

Amphoteric Nature: The quinoxaline ring contains basic nitrogens (

), while the carboxylic acid is acidic ( -

Silanol Interaction: On standard silica (

), the carboxylic acid deprotonates to a carboxylate anion, while the basic nitrogens can hydrogen bond with free silanols. This causes the severe "streaking" (tailing) you observe. -

Regioisomer Similarity: The 5-COOH and 8-COOH isomers (formed during condensation) have nearly identical polarities, making separation on standard silica difficult without optimizing the "shape selectivity."

Decision Matrix: Select Your Protocol

Before proceeding, review this decision tree to select the correct method for your available equipment.

Figure 1: Strategic workflow for selecting the purification method based on equipment and solubility.

Part 2: Detailed Protocols

Method A: Reverse Phase (The Gold Standard)

Recommended for: High purity requirements, direct separation of regioisomers.

Because 2-methylquinoxaline-5-carboxylic acid is highly polar, Reverse Phase (C18) chromatography offers the best resolution and eliminates silanol interactions.

The Setup:

-

Stationary Phase: C18-functionalized silica (Flash cartridges or Prep-HPLC column).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

-

Loading: Solid load (Celite or C18 beads) is mandatory due to low solubility in initial mobile phase.

Gradient Table:

| Time (CV/min) | % Mobile Phase B | Purpose |

| 0–2 CV | 0% | Desalting / Injection peak |

| 2–10 CV | 0% | Elution of highly polar impurities |

| 10–20 CV | 30% | Target Elution Window |

| 20–25 CV | 100% | Column Wash |

Why this works: The acidic modifier (Formic acid) keeps the carboxylic acid protonated (neutral), sharpening the peak shape. The hydrophobic interaction with C18 is sufficient to separate the 5-COOH from the 8-COOH isomer based on slight differences in dipole moments [1].

Method B: Normal Phase (The "Acidic Modifier" Technique)

Recommended for: Labs without C18 equipment.

If you must use standard silica, you cannot use neutral solvents. You must suppress ionization.

The Setup:

-

Stationary Phase: Standard Silica Gel (40–63 µm).

-

Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH).

-

Ratio: Start with 95:5:1 (DCM:MeOH:AcOH).

Protocol:

-

Column Pre-treatment: Flush the column with 2 CVs of the mobile phase containing the acid before loading. This deactivates the most active silanol sites.

-

Loading: Dissolve crude in minimal MeOH/DCM (1:1) and adsorb onto silica (dry load). Do not liquid load with pure MeOH, or your compound will elute with the solvent front.

-

Elution: Run a gradient from 0% to 10% MeOH in DCM, maintaining 1% AcOH throughout.

Critical Warning: Do NOT use Triethylamine (TEA). While TEA reduces tailing for basic amines, it will form a salt with your carboxylic acid, causing it to stick permanently to the baseline or degrade [2].

Method C: The Derivatization Workaround (Resolution of Isomers)

Recommended for: Difficult separation of 5-COOH and 8-COOH regioisomers.

If the 5- and 8-isomers co-elute on silica, the most robust solution is to mask the polarity.

-

Esterification: Reflux crude acid in MeOH with catalytic

(Fischer Esterification) to form methyl 2-methylquinoxaline-5-carboxylate . -

Purification: The methyl ester is significantly less polar and can be easily separated from the 8-isomer ester using standard Hexanes/Ethyl Acetate (approx. 3:1) on silica.[3][4][5]

-

Hydrolysis: Treat the purified ester with LiOH in THF/Water to regenerate the pure acid quantitatively.

Part 3: Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Broad, Tailing Peaks | Silanol interaction (Ionization). | Add 1% Acetic Acid or Formic Acid to both mobile phases. |

| Double Peaks (Split) | Sample solvent too strong (Liquid loading). | Switch to Solid Loading (adsorb on silica/Celite). |

| Material Stuck on Column | Formation of salts (if TEA was used) or precipitation. | Flush with DCM:MeOH:AcOH (80:19:1) to recover material.[1][2][4][5][6] |

| Co-elution of Isomers | Isomers have identical polarity. | Switch to Method C (Esterification) or use a Phenyl-Hexyl column (pi-pi selectivity). |

Regioisomer Formation Logic

Understanding why you have impurities helps in isolating them. The condensation of 2,3-diaminobenzoic acid with methylglyoxal is not regioselective.

Figure 2: Formation of regioisomers. The 5-COOH and 8-COOH isomers form simultaneously, necessitating high-resolution chromatography.

Frequently Asked Questions

Q: Can I use crystallization instead of chromatography? A: Yes, but with caution. Quinoxaline carboxylic acids often crystallize from hot acetic acid or DMF/Water mixtures. However, crystallization often enriches the major isomer but may not fully remove the minor regioisomer (8-COOH). Check purity via NMR before skipping the column.

Q: Why is my product pink/red after the column? A: Quinoxalines are photo-active and can oxidize slightly in air or light, turning colored. This is often a trace impurity. A quick wash with cold MeOH usually removes the colored surface impurities.

Q: Can I use Alumina instead of Silica? A: No. Carboxylic acids bind strongly to basic alumina and even neutral alumina. You will lose significant mass. Stick to Acidified Silica or C18 [3].

References

-

Teledyne ISCO. (2012). RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN76. Link

-

University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography. Link

-

BenchChem.[1][2] Application Notes for 2-Methyl-5-(quinoxalin-2-yl)aniline and Derivatives. (Context on Quinoxaline Scaffolds). Link

-

Ajani, O. O., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromatography [chem.rochester.edu]

- 5. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]

- 6. Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications [mdpi.com]

Technical Support Center: Optimizing Reaction Temperature for Quinoxaline Ring Closure

Welcome to the dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenges associated with optimizing reaction temperature during quinoxaline ring closure. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind quinoxaline synthesis?

The most common and classic method for synthesizing quinoxalines is through the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This reaction is favored due to its simplicity and the wide availability of the necessary starting materials.[1]

Q2: My quinoxaline synthesis is resulting in a low yield. What are the likely causes related to temperature?

Low yields in quinoxaline synthesis can often be attributed to several factors, with reaction temperature being a critical parameter.[2][3]

-

Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to the degradation of starting materials or the final product.[1][2]

-

Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid catalysts, which can promote the formation of side products and lead to the decomposition of the desired quinoxaline.[3]

-

Incomplete Reaction: The reaction may not have reached completion, which can sometimes be resolved by gentle heating or extending the reaction time.[1]

Q3: I'm observing multiple products in my reaction. How can temperature optimization help improve selectivity?

The formation of multiple products, particularly regioisomers when using unsymmetrical 1,2-diamines, is a common challenge.[2] Temperature can play a significant role in controlling selectivity:

-

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically controlled product, which is formed faster. At higher temperatures, the thermodynamically more stable product may be favored. Experimenting with a range of temperatures can help isolate the desired isomer.

-

Minimizing Side Reactions: High temperatures can sometimes promote unwanted side reactions.[1] Running the reaction at a lower temperature, especially when a highly efficient catalyst is used, can lead to a cleaner reaction profile.[1]

Q4: How does the presence of electron-withdrawing or electron-donating groups on my substrates affect the optimal reaction temperature?

The electronic properties of the substituents on your aromatic diamine and dicarbonyl compound significantly influence their reactivity and, consequently, the required reaction temperature.

-

Electron-Withdrawing Groups (EWGs): EWGs on the aromatic diamine can decrease its nucleophilicity, making the reaction more sluggish.[3][4] In such cases, higher temperatures or more forcing conditions might be necessary to drive the reaction to completion.[3]

-

Electron-Donating Groups (EDGs): Conversely, EDGs on the diamine increase its reactivity, often allowing the reaction to proceed at lower temperatures and with higher yields.[1] Similarly, electron-donating groups on the 1,2-dicarbonyl compound can have a negative impact on the reaction rate.[4]

II. Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during quinoxaline synthesis, with a focus on the role of reaction temperature.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

-

Insufficient Thermal Energy: The activation energy for the reaction may not be met at the current temperature.

-

Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[2] For reactions that are sluggish even at elevated temperatures, consider microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[3][5]

-

-

Catalyst Inactivity at Low Temperatures: The chosen catalyst may require a higher temperature to become active.

-

Solution: Consult the literature for the optimal temperature range for your specific catalyst. Some modern catalysts are highly effective even at room temperature.[3]

-

-

Starting Material Degradation at High Temperatures: Your reactants or the formed product might be thermally unstable under the reaction conditions.[2]

Problem 2: Formation of Multiple Products (Poor Selectivity)

Possible Causes & Solutions

-

High Temperature Favoring Undesired Isomers: As mentioned, higher temperatures can lead to the formation of the thermodynamically favored but undesired product, or a mixture of isomers.[6]

-

Solution: Experiment with a range of temperatures, starting from room temperature and gradually increasing. Analyzing the product distribution at different temperatures can help identify the optimal conditions for the desired isomer.

-

-

Temperature-Induced Side Reactions: Elevated temperatures can promote side reactions, leading to a complex product mixture.[1]

-

Solution: Lowering the reaction temperature is a primary strategy to minimize side product formation.[1] This is particularly effective when coupled with a highly selective catalyst.

-

Workflow for Troubleshooting Low Yield

Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.

III. Experimental Protocols & Data

General Protocol for Quinoxaline Synthesis at Room Temperature

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aromatic o-diamine (1 mmol)

-

1,2-dicarbonyl compound (1 mmol)

-

Catalyst (e.g., Phenol, 20 mol%)[1]

-

Ethanol:Water (7:3, 10 mL)[1]

Procedure:

-

In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the ethanol:water (7:3, 10 mL) solvent mixture.[1]

-

Add the catalytic amount of phenol (20 mol%) to the solution.[1]

-

Stir the reaction mixture at room temperature.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-